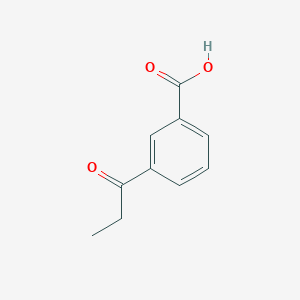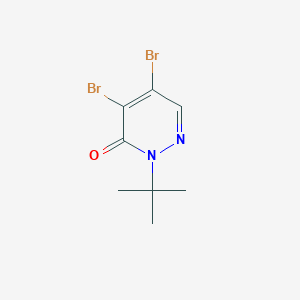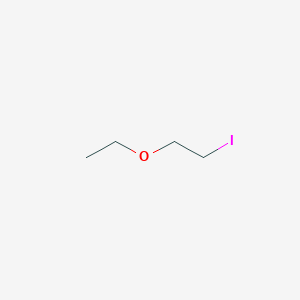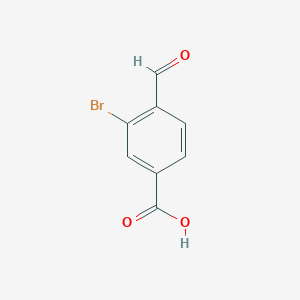![molecular formula C14H18NO4P B1314751 Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-86-6](/img/structure/B1314751.png)
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a chemical compound with the molecular formula C14H18NO4P and a molecular weight of 295.27 g/mol . This compound is characterized by the presence of an indole ring, a phosphonate group, and an oxoethyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate typically involves the reaction of indole derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules, similar in structure but lacking the phosphonate group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is unique due to the presence of both the indole ring and the phosphonate group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
IUPAC Name |
2-diethoxyphosphoryl-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJTAAMJLMNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472241 |
Source


|
| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850231-86-6 |
Source


|
| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)







![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)


![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)


